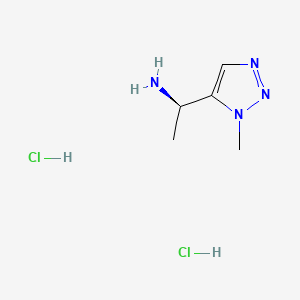
(3-((1,1-Dioxidoisothiazolidin-2-yl)methyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid is a boronic acid derivative characterized by the presence of a thiazolidine ring and a phenyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound’s unique structure makes it a valuable tool in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid typically involves the reaction of a thiazolidine derivative with a phenylboronic acid under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic acid derivative.
Industrial Production Methods
Industrial production of {3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
{3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The thiazolidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and alcohols are used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
{3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Acts as a probe for detecting biomolecules due to its boronic acid group.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of {3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and drug delivery applications. The thiazolidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the thiazolidine ring, making it less versatile in certain applications.
Thiazolidine derivatives: Do not contain the boronic acid group, limiting their use in coupling reactions.
Uniqueness
{3-[(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)methyl]phenyl}boronic acid’s combination of a boronic acid group and a thiazolidine ring makes it unique. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its individual components.
Propriétés
Formule moléculaire |
C10H14BNO4S |
|---|---|
Poids moléculaire |
255.10 g/mol |
Nom IUPAC |
[3-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO4S/c13-11(14)10-4-1-3-9(7-10)8-12-5-2-6-17(12,15)16/h1,3-4,7,13-14H,2,5-6,8H2 |
Clé InChI |
ZVMPJYHQQUOZMW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)CN2CCCS2(=O)=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[(1s,4s)-4-azidocyclohexyl]carbamate](/img/structure/B13456583.png)
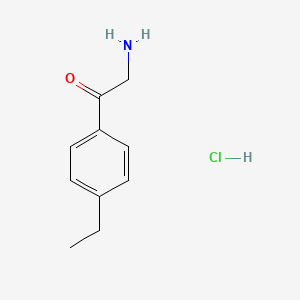
![[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol](/img/structure/B13456595.png)

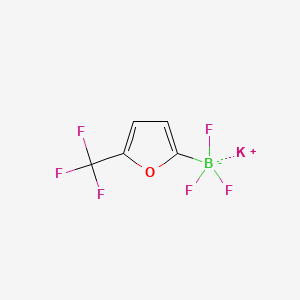


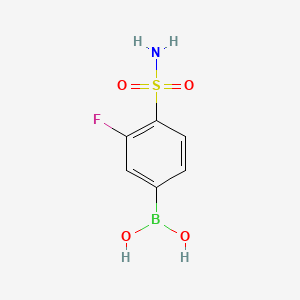
![1-{1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B13456631.png)
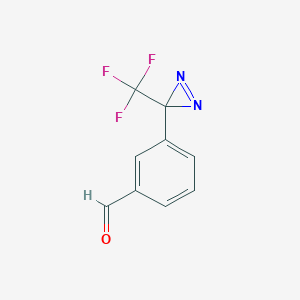
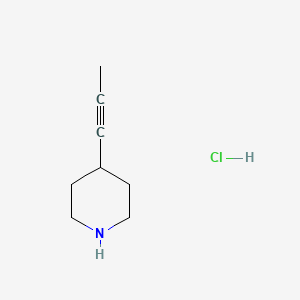

![(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13456676.png)
